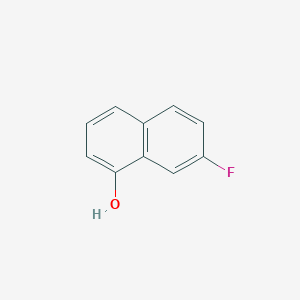

![molecular formula C11H11FO2 B1342933 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1267316-41-5](/img/structure/B1342933.png)

1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

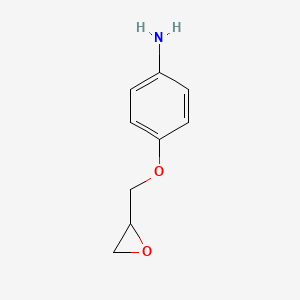

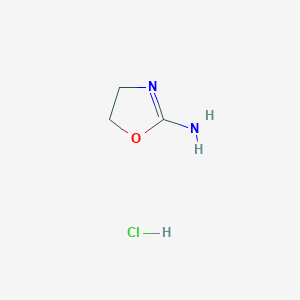

The compound "1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid" is a cyclopropane derivative with a fluorophenyl group attached to it. Cyclopropane derivatives are known for their unique chemical and physical properties due to the strain in the three-membered ring. The presence of the fluorine atom can significantly affect the reactivity and stability of the molecule due to its electronegativity and the ability to form hydrogen bonds .

Synthesis Analysis

The synthesis of fluorinated cyclopropane derivatives can be complex due to the reactivity of the cyclopropane ring. A related synthesis approach for a fluorinated analog of 1-aminocyclopropane carboxylic acid is described,

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid serves as a precursor in synthetic chemistry, illustrating the broad utility of cyclopropane derivatives. Its synthesis from commercially available cyclopropane-1-carboxylic acid through multi-step nucleophilic substitution and ester hydrolysis has been documented, highlighting a method to achieve high yields and confirming the structure via NMR and MS spectrum techniques (Zhou et al., 2021). Moreover, the utility of cyclopropane derivatives in generating biologically active compounds and natural products has been emphasized through the synthesis and biological evaluation of molecules incorporating the cyclopropane motif for potential antifungal, antimicrobial, antiviral, and antitumoral activities (Coleman & Hudson, 2016).

Biological Activity and Mechanistic Insights

Cyclopropane derivatives have been investigated for their inhibitory effects on various biological targets. For instance, compounds structurally related to 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid have been studied for their inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, demonstrating the role of the cyclopropane ring in modulating biological activity (Dourtoglou & Koussissi, 2000). Such findings contribute to understanding the biochemical pathways involved in ethylene production and its regulation in plants.

Material Science and Structural Analysis

The structural characteristics of cyclopropane derivatives, including those similar to 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid, have been explored through X-ray crystallography to understand their molecular interactions and stability. Studies have identified the potential involvement of C–F bonds in hydrogen bonding, indicating a significant aspect of their chemical behavior and interaction with other molecules (Fröhlich et al., 2006).

Conformational Analysis and Drug Design

Cyclopropane units are utilized to restrict the conformation of biologically active compounds, aiming to enhance activity and specificity. This strategy has been applied in the design of conformationally restricted analogues of histamine, leveraging the cyclopropane ring's ability to influence molecular geometry and thus, potentially, biological activity (Kazuta, Matsuda, & Shuto, 2002).

Safety And Hazards

According to the safety data sheet, if inhaled or ingested, or if it comes into contact with skin or eyes, medical attention may be required . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of accidental release, the area should be ventilated, and spills should be prevented from entering sewers, watercourses, or low areas .

Eigenschaften

IUPAC Name |

1-[(2-fluorophenyl)methyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-9-4-2-1-3-8(9)7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTHGOMIUBXLQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine](/img/structure/B1342876.png)